Cas no 1361871-22-8 (2'-Chloro-3,4-dichloro-3'-nitro-biphenyl)

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl is a specialized organic compound known for its unique structural characteristics. This compound exhibits potent reactivity and is widely utilized in various chemical reactions. Its distinct chlorinated and nitro groups contribute to its effectiveness in organic synthesis, offering researchers a valuable tool for the development of new compounds.
2'-Chloro-3,4-dichloro-3'-nitro-biphenyl structure
1361871-22-8 structure
Product name:2'-Chloro-3,4-dichloro-3'-nitro-biphenyl
CAS No:1361871-22-8
MF:C12H6Cl3NO2
Molecular Weight:302.540540218353
CID:4993813

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl 化学的及び物理的性質

名前と識別子

    • 2'-Chloro-3,4-dichloro-3'-nitro-biphenyl
    • インチ: 1S/C12H6Cl3NO2/c13-9-5-4-7(6-10(9)14)8-2-1-3-11(12(8)15)16(17)18/h1-6H
    • InChIKey: CVDQJQCRAREHKL-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C1C=CC(=C(C=1)Cl)Cl)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 310
  • XLogP3: 5.7
  • トポロジー分子極性表面積: 45.8

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011007805-250mg
2'-Chloro-3,4-dichloro-3'-nitro-biphenyl
1361871-22-8 97%
250mg
499.20 USD 2021-07-05
Alichem
A011007805-500mg
2'-Chloro-3,4-dichloro-3'-nitro-biphenyl
1361871-22-8 97%
500mg
855.75 USD 2021-07-05
Alichem
A011007805-1g
2'-Chloro-3,4-dichloro-3'-nitro-biphenyl
1361871-22-8 97%
1g
1,475.10 USD 2021-07-05

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl 関連文献

2'-Chloro-3,4-dichloro-3'-nitro-biphenylに関する追加情報

Introduction to 2'-Chloro-3,4-dichloro-3'-nitro-biphenyl (CAS No. 1361871-22-8)

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl (CAS No. 1361871-22-8) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This biphenyl derivative, characterized by its chloro and nitro substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The compound's structural features not only contribute to its reactivity but also open up possibilities for its application in drug discovery and material science.

The biphenyl core is a common motif in many pharmaceuticals due to its ability to facilitate hydrogen bonding and π-stacking interactions, which are crucial for the binding of small molecules to biological targets. In the case of 2'-Chloro-3,4-dichloro-3'-nitro-biphenyl, the presence of multiple halogen atoms and a nitro group enhances its versatility as a synthetic building block. These substituents can participate in various chemical reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed transformations, making it a versatile precursor for the development of novel compounds.

Recent advancements in synthetic chemistry have highlighted the importance of halogenated biphenyls in medicinal chemistry. Studies have demonstrated that such compounds can serve as key intermediates in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The electron-withdrawing nature of the nitro group and the electron-donating effects of chlorine atoms can be strategically exploited to modulate the electronic properties of the molecule, thereby influencing its biological activity.

One of the most compelling aspects of 2'-Chloro-3,4-dichloro-3'-nitro-biphenyl is its potential application in the development of next-generation therapeutics. Researchers have been exploring its use as a scaffold for designing molecules with enhanced potency and selectivity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes implicated in cancer progression. The ability to fine-tune the structure through strategic functionalization allows for the creation of libraries of compounds that can be screened for optimal pharmacological properties.

The synthesis of 2'-Chloro-3,4-dichloro-3'-nitro-biphenyl involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination and nitration reactions on a biphenyl precursor, followed by purification steps such as column chromatography or recrystallization. The use of advanced catalytic systems has further improved the efficiency of these synthetic pathways, enabling researchers to produce larger quantities of the compound for both academic and industrial purposes.

In addition to its pharmaceutical applications, 2'-Chloro-3,4-dichloro-3'-nitro-biphenyl has shown potential in material science. Its rigid aromatic structure makes it a suitable candidate for designing liquid crystals and organic semiconductors. The presence of halogen atoms enhances its compatibility with various polymer matrices, facilitating the development of advanced materials with tailored electronic properties.

The growing interest in halogenated biphenyls has led to an increase in research focused on understanding their environmental impact and metabolic pathways. While these compounds offer numerous benefits in synthetic applications, it is essential to assess their stability and degradation products to ensure their safe use. Recent studies have employed computational methods to predict the behavior of such molecules in biological systems, providing valuable insights into their potential toxicity and persistence.

In conclusion, 2'-Chloro-3,4-dichloro-3'-nitro-biphenyl (CAS No. 1361871-22-8) represents a fascinating compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists working on cutting-edge research projects. As our understanding of synthetic methodologies continues to evolve, it is likely that this compound will play an even more significant role in the development of innovative therapeutics and advanced materials.

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